molecular formula C19H17F3N6O2 B2915893 (3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421531-05-6

(3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2915893
CAS RN: 1421531-05-6
M. Wt: 418.38
InChI Key: QQEUYHJLSLBJTK-UHFFFAOYSA-N
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Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a tetrazole ring, a phenyl ring, a piperidine ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the overall stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been explored in the synthesis and structural characterization of related compounds. For instance, a study detailed the synthesis and characterization of a derivative through substitution reactions and X-ray diffraction, highlighting its stable crystal structure and the presence of intermolecular hydrogen bonds (Karthik et al., 2021). Another research effort synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts in their optical properties, suggesting potential applications in low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

  • Compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial activity. A series of derivatives demonstrated promising antimicrobial properties, with some showing higher activity than standard drugs (Kumar et al., 2012). Another study focused on the microwave-assisted synthesis of pyrazoline derivatives, revealing significant anti-inflammatory and antibacterial activities, hinting at the potential for developing new therapeutic agents (Ravula et al., 2016).

Molecular Interaction Studies

  • An investigation into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor provided insights into its binding affinity and suggested potential applications in designing receptor-specific therapeutic agents (Shim et al., 2002).

Anticancer Activity

  • Research into pyridine derivatives bearing different heterocyclic rings, including the key intermediate similar to the query compound, aimed at evaluating their anticancer activity. Some compounds showed higher antitumor activity than doxorubicin, indicating the potential for developing effective anticancer agents (Hafez & El-Gazzar, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological systems in a variety of ways, depending on its structure and the functional groups present .

Future Directions

Given the complexity of this compound, it could be of interest for further study in various fields, such as medicinal chemistry or materials science. Its synthesis and properties could be explored in more detail, and it could be tested for potential biological activity .

properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEUYHJLSLBJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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